N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
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Overview
Description
CID 6440808 is a natural product found in Cylindrospermum muscicola with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Advanced synthesis techniques are utilized to create complex organic compounds, including derivatives of this compound. These methods often involve multi-step processes and are key in developing pharmaceuticals and other functional materials (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Structural Derivation and Modification : The compound's structure allows for modifications leading to new derivatives with potential pharmacological applications. Researchers focus on altering specific parts of the molecule to achieve desired properties or activities (Fleming & Lawrence, 1998).
Pharmacological Applications
Potential Drug Development : The compound's structure is complex and offers potential as a starting point for the development of new drugs. This involves exploring its interactions with biological systems and identifying potential therapeutic uses (Meilert, Pettit, & Vogel, 2004).
Bioactive Compounds Exploration : Researchers investigate the bioactivity of such compounds, particularly in the context of cancer research, where unique molecular structures offer new avenues for treatment strategies (Matsumoto, Takeda, Usui, & Imai, 1996).
Chemical Properties and Reactivity
Reactivity Analysis : Understanding the chemical reactivity of such a compound is crucial for its application in synthesis. Researchers analyze how it reacts under different conditions, which is vital for its use in complex chemical syntheses (Jendralla, 1982).
Structural Optimization for Specific Functions : The compound's structure is optimized for specific functions, like binding to particular biological targets or enhancing stability and solubility for drug development (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Properties
CAS No. |
104653-86-3 |
---|---|
Molecular Formula |
C45H73NO12 |
Molecular Weight |
820.1 g/mol |
IUPAC Name |
N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H73NO12/c1-28-15-18-34(48)23-35-13-12-14-36(57-35)24-39(53-9)45(26-56-45)40(54-10)25-38(52-8)32(5)44(58-41(50)20-16-28)33(6)42(51)29(2)17-19-37(49)31(4)43(55-11)30(3)21-22-46(7)27-47/h12-13,15-16,20-22,27,29-36,38-40,42-44,48,51H,14,17-19,23-26H2,1-11H3/b20-16-,22-21+,28-15-/t29-,30-,31+,32+,33+,34+,35+,36+,38-,39+,40+,42+,43-,44?,45?/m1/s1 |
InChI Key |
LGYQYCWMQRMLJJ-QFVJJEIFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H](C2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H](C/C=C(\C=C/C(=O)OC1[C@@H](C)[C@H]([C@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)/C)O)OC)OC)OC |
SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC |
Canonical SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC |
Synonyms |
scytophycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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